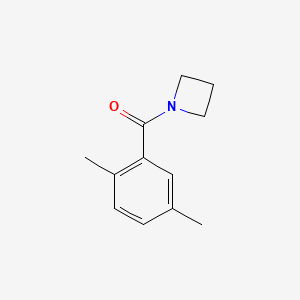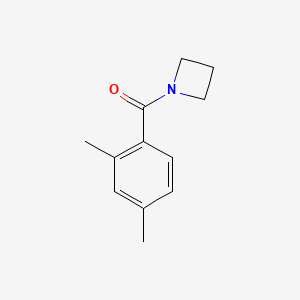
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone, also known as 3F-phenmetrazine, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylmorpholines and has been found to exhibit stimulant properties similar to amphetamines. In
作用機序
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine may improve cognitive function and promote wakefulness.
Biochemical and Physiological Effects
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine has been found to exhibit stimulant properties similar to amphetamines. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to improved cognitive function, increased alertness, and enhanced mood.
実験室実験の利点と制限
One advantage of using 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine in lab experiments is its ability to improve cognitive function and promote wakefulness. This makes it a useful tool for studying the effects of neurotransmitters on cognitive processes. However, one limitation is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab experiments.
将来の方向性
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine. One area of interest is its potential use in treating ADHD, narcolepsy, and obesity. Additionally, more research is needed to fully understand its mechanism of action and the long-term effects of its use. Furthermore, studies on the safety and efficacy of this compound in humans are needed before it can be considered for clinical use.
Conclusion
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone, or 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method is reliable and reproducible, and it has been studied for its use in treating ADHD, narcolepsy, and obesity. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has been found to exhibit stimulant properties similar to amphetamines and has been reported to increase heart rate, blood pressure, and body temperature. While it has advantages for lab experiments, caution should be taken due to its potential for abuse and addiction. Further research is needed to fully understand its potential therapeutic applications and the long-term effects of its use.
合成法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine involves the reaction of 3-fluoroacetophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to produce 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone. The synthesis method has been reported in various scientific journals and is considered a reliable and reproducible process.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit stimulant properties similar to amphetamines and has been investigated for its use in treating attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, it has also been studied for its potential use in enhancing cognitive function and improving memory.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)16-5-7-17(8-6-16)14(19)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGUZNIBNQMPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

